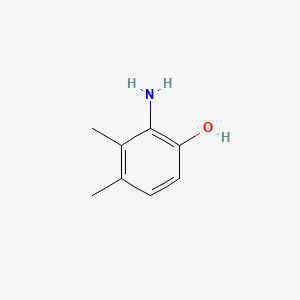

2-Amino-3,4-dimethylphenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3,4-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKXCVCGYJQVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071160 | |

| Record name | Phenol, 2-amino-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68134-25-8 | |

| Record name | 2-Amino-3,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68134-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068134258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3,4 Dimethylphenol

Classical Synthetic Routes to 2-Amino-3,4-dimethylphenol

The most common and industrially significant method for synthesizing this compound involves a two-step process starting from 3,4-dimethylphenol (B119073). This process includes the nitration of the phenol (B47542) to introduce a nitro group, followed by the reduction of this group to an amine.

The foundational steps in the classical synthesis are the nitration of 3,4-dimethylphenol to form an ortho-nitrophenol intermediate, which is then reduced to the desired this compound.

Various nitrating agents and conditions have been explored to optimize this transformation. A common method involves the use of a nitrating mixture, such as nitric acid in the presence of sulfuric acid. However, controlling the reaction conditions, particularly temperature, is crucial to prevent over-nitration and the formation of undesired byproducts. For instance, maintaining a low temperature, often between 0–5°C, is recommended to enhance selectivity.

More modern protocols advocate for two-phase nitration systems, utilizing an organic solvent like dichloromethane (B109758) and aqueous nitric acid. This approach helps to control the solubility of the reactants and intermediates, thereby mitigating side reactions. Another approach employs cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate, which has been shown to selectively achieve ortho-mononitration of dimethylphenol derivatives in high yields. arkat-usa.org For example, the nitration of 3,4-dimethylphenol with CAN/NaHCO3 resulted in an 89% yield of 2-nitro-4,5-dimethylphenol. arkat-usa.org

Table 1: Comparison of Nitrating Agents for Phenols

| Nitrating Agent | Conditions | Observations |

| Nitric Acid/Sulfuric Acid | Low temperature (0-5°C) | Prone to over-nitration and side reactions if not carefully controlled. |

| Nitric Acid in Dichloromethane | Two-phase system | Improved control over reactivity and reduced side products. |

| Cerium (IV) Ammonium Nitrate (CAN)/NaHCO3 | Mild conditions | High regioselectivity for ortho-nitration, good yields. arkat-usa.org |

| Nitrogen Dioxide | Benzene (B151609) or Dichloromethane | Can lead to the formation of dinitrophenols and other byproducts. publish.csiro.au |

Following nitration, the nitro group of the resulting nitrophenol intermediate must be reduced to an amino group to yield this compound. Two primary methods are employed for this reduction: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method is widely favored due to its clean reaction profile and high yields. It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen gas atmosphere. acs.org The reaction is often carried out in a solvent like ethanol. acs.org Catalytic hydrogenation generally produces the desired aminophenol with high purity and minimizes the formation of byproducts. The efficiency of the catalyst can be influenced by factors such as the support material and the presence of promoters. For example, palladium supported on graphene has shown higher activity and stability compared to commercial Pd/C catalysts for the hydrogenation of nitrophenols. rsc.org

Chemical Reduction: This approach utilizes reducing agents such as metals in acidic media (e.g., iron powder and hydrochloric acid) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. nih.govrsc.org While effective, chemical reduction can sometimes be less selective and may require more extensive purification of the final product compared to catalytic hydrogenation. google.com The reduction of nitrophenols with NaBH4 is often catalyzed by various metal nanoparticles, including gold, silver, and copper-based catalysts. rsc.orgnih.gov The reaction rate can be influenced by factors such as the catalyst dosage, NaBH4 concentration, and temperature. rsc.org

Table 2: Comparison of Reduction Methods for Nitrophenols

| Reduction Method | Reagents/Catalyst | Advantages | Disadvantages |

| Catalytic Hydrogenation | H2 gas, Pd/C or Pt/C catalyst acs.org | High yield and purity, fewer byproducts. | Requires specialized equipment for handling hydrogen gas. |

| Chemical Reduction (Metal/Acid) | Iron powder, Hydrochloric acid | Readily available and inexpensive reagents. | Can produce metal waste streams, may require more purification. google.com |

| Chemical Reduction (NaBH4) | Sodium borohydride, Metal nanoparticle catalyst rsc.orgnih.gov | Mild reaction conditions. | Catalyst can be expensive, potential for side reactions. |

Nitration and Subsequent Reduction of Dimethylphenol Precursors

Alternative Synthetic Approaches for this compound

While the classical nitration-reduction pathway is dominant, researchers have explored alternative synthetic strategies to access aminodimethylphenols, including Mannich-type reactions.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. psu.edu This reaction provides a direct route to aminoalkylated phenols.

In the context of synthesizing aminodimethylphenols, a Mannich reaction using 3,4-dimethylphenol, formaldehyde (B43269), and an appropriate amine could potentially lead to the formation of a substituted aminomethylphenol. For instance, studies have shown the successful synthesis of various Mannich bases from 3,4-dimethylphenol. tandfonline.com One study reported the reaction of 3,4-dimethylphenol with formaldehyde and various amines under microwave irradiation and solvent-free conditions to produce 2-((dialkylamino)methyl)-4,5-dimethylphenols. tandfonline.com While this provides a 2-aminomethyl derivative, further synthetic modifications would be required to obtain the target this compound.

The Petasis reaction, a variation of the Mannich reaction, utilizes a carbonyl, an amine, and a boronic acid to form substituted amines and could also be a potential, though less direct, route for the synthesis of complex aminophenols. researchgate.net

Exploration of Other Amination Strategies for Phenolic Scaffolds

Beyond the nitration-reduction pathway, other modern synthetic methods for C-N bond formation could theoretically be applied to produce this compound, although they would require different starting materials.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgrug.nl To synthesize this compound via this method, a precursor such as 2-bromo-3,4-dimethylphenol or 2-iodo-3,4-dimethylphenol would be required. The reaction would then be carried out with an ammonia (B1221849) surrogate, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis. rsc.org This multi-step approach, while versatile, is less atom-economical than the nitration-reduction sequence.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can couple an aryl halide with an amine. organic-chemistry.orgnih.gov Similar to the Buchwald-Hartwig approach, this would necessitate a 2-halo-3,4-dimethylphenol starting material. Traditional Ullmann reactions often require harsh conditions (high temperatures), though modern ligand development has enabled milder reaction protocols. nih.gov

Direct Amination: The direct substitution of the hydroxyl group of a phenol with an amine is a challenging but highly atom-economical transformation. Some methods have been developed, such as heating 3,4-dimethylphenol with ammonia in the presence of ammonium bromide and zinc bromide to produce 3,4-dimethylaniline. orgsyn.org However, achieving regioselective amination at the C2 position of 3,4-dimethylphenol to yield the desired product would be extremely difficult and likely result in a mixture of isomers. Catalytic systems for the direct amination of phenols are also being developed, often using precious metal catalysts at high temperatures and pressures. rsc.org

Catalysis in the Synthesis of this compound

Catalysis is central to both the primary and alternative synthetic routes for this compound.

In the reduction of 2-nitro-3,4-dimethylphenol , heterogeneous catalysts are paramount.

Palladium on Carbon (Pd/C): This is the most common and efficient catalyst for the hydrogenation of nitro groups. sioc-journal.cn It offers high activity under mild conditions (room temperature and low hydrogen pressure), leading to clean reactions with high yields.

Raney Nickel: An alternative to palladium, Raney Ni is also highly effective and can be advantageous when the substrate contains functionalities sensitive to hydrogenolysis, such as aryl halides. commonorganicchemistry.com

Iron and Zinc: While not catalysts in the strictest sense (as they are consumed stoichiometrically), iron and zinc powders act as reducing agents in acidic media, facilitating the electron transfer required for the reduction of the nitro group. commonorganicchemistry.com

For alternative amination strategies , catalysis is indispensable for activating the otherwise unreactive C-X (where X is a halide) or C-O bonds.

Palladium Catalysts: The Buchwald-Hartwig amination relies on palladium complexes. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands such as those from the biarylphosphine class (e.g., XPhos, RuPhos) being highly effective. rug.nl These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org

Copper Catalysts: The Ullmann reaction is traditionally mediated by copper metal or copper salts (e.g., CuI, Cu₂O). organic-chemistry.orgnih.gov Modern protocols often employ copper(I) catalysts in combination with ligands, such as diamines or picolinic acid, to improve solubility and catalytic turnover, allowing for milder reaction conditions. nih.gov

Table 2: Catalytic Systems for Amination Reactions

| Reaction | Catalyst | Ligand (if applicable) | Base | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., XPhos) | NaOtBu, Cs₂CO₃, K₃PO₄ | High functional group tolerance, mild conditions. wikipedia.orglibretexts.org |

| Ullmann Condensation | CuI, Cu₂O | Picolinic acid, Diamines | K₂CO₃, Cs₂CO₃ | Cost-effective metal, suitable for large-scale synthesis. organic-chemistry.orgnih.gov |

| Direct Catalytic Amination | Pd/Al₂O₃-BaO | N/A | N/A (Ammonia as reagent) | High atom economy, but often requires high temperatures and pressures. rsc.org |

Emerging Methodologies and Green Chemistry Principles in Synthesis

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Greener Nitration: Traditional nitration with nitric and sulfuric acids is highly corrosive and produces significant acidic waste. The development of alternative nitrating agents, such as cerium (IV) ammonium nitrate (CAN) or metal nitrates supported on clays, represents a greener approach by avoiding strong, corrosive acids. arkat-usa.orgumich.edu While regioselectivity remains a challenge for the specific synthesis of 2-nitro-3,4-dimethylphenol, these methods point towards more environmentally benign pathways for phenol nitration.

Catalytic Reduction: From a green chemistry perspective, catalytic hydrogenation is vastly superior to stoichiometric metal reductants like iron or tin. sioc-journal.cn Catalytic processes have higher atom economy, and the catalyst can often be recovered and reused, minimizing metal waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times, reduced energy consumption, and cleaner reactions with fewer byproducts. Microwave-assisted Mannich reactions using 3,4-dimethylphenol have been reported, suggesting its potential applicability to other synthetic steps. tandfonline.com

Solvent Choice: The selection of greener solvents is a key aspect of sustainable chemistry. Traditional solvents for amination reactions, such as toluene (B28343) or dioxane, are being replaced where possible with more environmentally friendly alternatives.

By integrating these emerging methodologies, the synthesis of this compound can be made more efficient and sustainable, aligning with the modern demands of chemical manufacturing.

Reactivity and Reaction Mechanisms of 2 Amino 3,4 Dimethylphenol

Reactions Involving the Aromatic Ring System

The electron-donating nature of the amino, hydroxyl, and methyl groups makes the aromatic ring of 2-Amino-3,4-dimethylphenol highly activated towards electrophilic attack.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The amino and hydroxyl groups are strong activating groups, meaning they increase the rate of reaction and direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org

In this compound, the positions ortho and para to the hydroxyl group are positions 3, 5, and 1 respectively. The positions ortho and para to the amino group are positions 1, 3, and 6. The directing effects of both the amino and hydroxyl groups reinforce each other, strongly activating positions 1, 3, and 5 (relative to the hydroxyl group). However, positions 3 and 4 are already substituted with methyl groups. Therefore, electrophilic attack is most likely to occur at the remaining activated positions.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Aromatic nitration typically involves the use of nitric acid (HNO₃) and a strong acid catalyst like sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com Sulfonation is achieved using sulfur trioxide (SO₃) in the presence of a strong acid, forming the electrophile HSO₃⁺. masterorganicchemistry.com

Due to the high activation of the ring in this compound, these reactions would be expected to proceed under milder conditions than those required for benzene (B151609). The precise location of substitution would depend on the specific reaction conditions and the steric hindrance posed by the existing methyl groups.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orgyoutube.com This type of reaction is generally less common for electron-rich aromatic systems like this compound unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.org

The presence of the electron-donating amino and hydroxyl groups deactivates the ring towards nucleophilic attack. Therefore, for nucleophilic aromatic substitution to occur on a derivative of this compound, it would likely require the presence of a halogen or another suitable leaving group on the ring, along with harsh reaction conditions or the introduction of strong electron-withdrawing substituents. libretexts.org The mechanism typically proceeds through a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Reactivity of the Amino Group

The primary amino group in this compound is a key site of reactivity, participating in a variety of important chemical transformations.

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form diazonium salts. unb.canih.gov This process is known as diazotization. researchgate.net The resulting diazonium salt of this compound would be a versatile intermediate.

Diazonium salts are highly useful in synthesis, particularly in azo coupling reactions. wikipedia.org In these reactions, the diazonium ion acts as an electrophile and reacts with an activated aromatic compound, the coupling component, to form an azo compound (R-N=N-R'). wikipedia.org Azo compounds are often brightly colored and are widely used as dyes. unb.catarjomeplus.comsemanticscholar.org The reaction with phenols and naphthols as coupling agents is a classic example. wikipedia.orgresearchgate.net For instance, the coupling of a diazonium salt with 2-naphthol (B1666908) produces a characteristic colored precipitate. cuhk.edu.hkgoogle.com

Table 1: General Scheme of Diazotization and Azo Coupling

| Step | Reactants | Conditions | Product |

| Diazotization | This compound, NaNO₂, HCl | 0–5 °C | 3,4-Dimethyl-2-hydroxyphenyldiazonium chloride |

| Azo Coupling | 3,4-Dimethyl-2-hydroxyphenyldiazonium chloride, Activated Aromatic Compound (e.g., 2-Naphthol) | Alkaline or Mildly Acidic | Azo Dye |

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to undergo acylation and alkylation reactions.

Acylation is the process of introducing an acyl group (-COR) into a compound. The amino group of this compound can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base to neutralize the acid byproduct. Selective N-acylation of aminophenols is a common synthetic procedure.

Alkylation involves the introduction of an alkyl group. The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Selective N-alkylation of aminophenols can be achieved through methods like reductive amination, which involves the reaction with an aldehyde or ketone to form an imine, followed by reduction. researchgate.netresearchgate.net

Reactivity of the Hydroxyl Group

The hydroxyl group is another key functional group that influences the reactivity of this compound.

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in reactions such as Williamson ether synthesis, where it reacts with an alkyl halide to form an ether.

The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, to form esters. Activating agents are sometimes used to facilitate this transformation. nih.gov

The reactivity of the hydroxyl group can be influenced by the presence of the other substituents on the aromatic ring. The electron-donating groups can affect the acidity of the phenol (B47542) and the nucleophilicity of the corresponding phenoxide.

Esterification and Etherification Reactions

The reactivity of this compound in esterification and etherification reactions is governed by the presence of two nucleophilic centers: the amino (-NH₂) group and the phenolic hydroxyl (-OH) group. The chemoselectivity of these reactions, determining whether acylation/alkylation occurs at the nitrogen or the oxygen atom, is highly dependent on the reaction conditions and the nature of the reagents.

Generally, the amino group in aminophenols is more nucleophilic than the hydroxyl group. quora.com This inherent difference in nucleophilicity dictates the primary site of reaction under neutral or basic conditions.

Esterification (Acylation):

In the acylation of 2-aminophenols, the reaction typically occurs preferentially at the more nucleophilic amino group, leading to the formation of an N-acyl derivative (an amide). This N-acylation can be achieved using various acylating agents such as acyl chlorides or acid anhydrides. google.com For instance, the reaction of an aminophenol with acetic anhydride (B1165640) would yield the corresponding N-acetylated product. google.com

To achieve O-acylation (ester formation), the more reactive amino group must first be protected. A common strategy involves the protection of the amino group, for example, by converting it into a less nucleophilic form. Following the protection step, the phenolic hydroxyl group can be acylated. A subsequent deprotection step then yields the O-acylated aminophenol.

Enzymatic catalysis offers an alternative route for chemoselective acylation. For example, immobilized lipase (B570770) (such as Novozym 435) can catalyze the monoacetylation of the amino group of 2-aminophenol (B121084) using vinyl acetate (B1210297) as an acyl donor, yielding N-(2-hydroxyphenyl)acetamide. acs.org

| Reaction Type | Reagent | Typical Conditions | Primary Product |

|---|---|---|---|

| N-Acylation | Acetic Anhydride | Aqueous or slightly basic media | N-acetyl-2-amino-3,4-dimethylphenol |

| O-Acylation | Acyl Chloride (after N-protection) | 1. N-protection (e.g., with benzaldehyde) 2. Acylation (e.g., with acetyl chloride) 3. Deprotection (hydrolysis) | O-acetyl-2-amino-3,4-dimethylphenol |

| Enzymatic N-Acylation | Vinyl Acetate | Immobilized Lipase (e.g., Novozym 435) in an organic solvent (e.g., THF) | N-acetyl-2-amino-3,4-dimethylphenol |

Etherification (Alkylation):

Similar to acylation, direct alkylation of 2-aminophenols with alkyl halides often results in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. umich.edu To achieve selective etherification (O-alkylation) at the hydroxyl group, the amino group typically requires protection.

A common synthetic strategy involves the reaction of the aminophenol with benzaldehyde (B42025) to form a Schiff base (an imine), which protects the amino group. researchgate.net The resulting N-benzylideneaminophenol can then be treated with an alkyl halide in the presence of a base (like potassium carbonate) to achieve O-alkylation. researchgate.net The final step is the hydrolysis of the imine to regenerate the free amino group, yielding the desired O-alkylated product, an alkoxyaniline. umich.eduresearchgate.net

Selective N-alkylation can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with a reagent like sodium borohydride (B1222165). umich.eduresearchgate.net

| Reaction Type | General Procedure | Example Reagents | Primary Product |

|---|---|---|---|

| Selective O-Alkylation | 1. Protection of the amino group (e.g., formation of a Schiff base) 2. Alkylation of the hydroxyl group 3. Deprotection of the amino group | 1. Benzaldehyde 2. Alkyl Halide (e.g., methyl iodide), K₂CO₃ 3. Acidic Hydrolysis | 2-Amino-3,4-dimethyl-1-(alkoxy)benzene |

| Selective N-Alkylation | Reductive amination:

| 1. Aldehyde (e.g., benzaldehyde)

| N-alkyl-2-amino-3,4-dimethylphenol |

Oxidation and Redox Behavior of this compound

The oxidation of this compound is a facile process that can be initiated by chemical oxidants, enzymes, or electrochemical methods. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes the molecule susceptible to oxidation, often leading to the formation of complex, colored products.

A primary and well-studied oxidative pathway for 2-aminophenols is the oxidative coupling to form phenoxazinone structures. nih.govrsc.org This reaction is of significant interest as the phenoxazinone chromophore is a core structural component of certain natural products, such as the antibiotic actinomycin. nih.gov

Mechanism of Oxidation:

Initial Oxidation: The reaction begins with a two-electron oxidation of the 2-aminophenol to form a highly reactive o-quinone imine intermediate. nih.gov

Nucleophilic Attack: A second molecule of 2-aminophenol then acts as a nucleophile, attacking the o-quinone imine. nih.gov

Further Oxidation and Cyclization: The resulting adduct undergoes further oxidation and subsequent intramolecular cyclization to form a dihydro-phenoxazinone intermediate.

Final Oxidation: The final step is the oxidation of the dihydro-phenoxazinone to the fully aromatic 2-aminophenoxazin-3-one.

This oxidative coupling can be catalyzed by enzymes like phenoxazinone synthase, a copper-containing oxidase, or by synthetic catalysts, often mononuclear copper(II) complexes, which mimic the function of the enzyme. nih.govrsc.orgiitkgp.ac.in Mechanistic studies involving copper complexes suggest the formation of a "Cu(I)–(substrate radical)" species that promotes the activation of dioxygen. rsc.org

The presence of substituents on the aromatic ring can influence the course of the reaction. For instance, studies on o-aminophenols substituted with a methyl group have shown that the final oxidative dehydrogenation step can be hindered, leading to the formation of the dihydro-phenoxazinone chromophore as the final product instead of the fully oxidized phenoxazinone. rsc.org This finding is particularly relevant for this compound.

Redox Behavior:

The redox potential of aminophenols is a measure of their tendency to undergo oxidation. The presence of both -NH₂ and -OH groups, which are strong electron-donating groups, lowers the oxidation potential compared to unsubstituted phenol or aniline, making them more easily oxidized. The relative positions of these groups also play a crucial role. Electrochemical studies have shown that the oxidation potentials of aminophenol isomers differ significantly. ua.es

For substituted phenols and anilines, the oxidation potential is influenced by the electronic properties of the substituents. The methyl groups at the 3- and 4-positions of this compound are electron-donating, which would be expected to further lower its oxidation potential relative to unsubstituted 2-aminophenol, making it more susceptible to oxidation. The electrochemical oxidation of aminophenols can be complex, sometimes leading to the formation of polymeric films on the electrode surface. ua.es

| Step | Key Intermediate/Species | Description |

|---|---|---|

| 1 | Substrate Radical / o-Quinone Imine | Formed by the initial two-electron oxidation of the aminophenol. nih.gov |

| 2 | Dimeric Adduct | Result of the nucleophilic attack of a second aminophenol molecule on the quinone imine. nih.gov |

| 3 | Dihydro-phenoxazinone | Formed after further oxidation and intramolecular cyclization. May be the final product for some substituted aminophenols. rsc.org |

| 4 | 2-Aminophenoxazin-3-one | The final, fully aromatized colored product. rsc.org |

Derivatives and Structural Analogs of 2 Amino 3,4 Dimethylphenol

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from 2-Amino-3,4-dimethylphenol can be approached by targeting its three key structural components: the aromatic ring, the amino group, and the hydroxyl group. Each site allows for distinct chemical transformations, leading to a diverse range of new molecules.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the most likely position for substitution is C5, which is ortho to the hydroxyl group and para to the amino group.

Common electrophilic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or SO₂Cl₂.

Nitration: Addition of a nitro group (-NO₂) using nitric acid in a sulfuric acid medium, though conditions must be carefully controlled to avoid oxidation.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

These substitutions would significantly alter the electronic properties and steric profile of the parent molecule.

The primary amino group is a versatile site for derivatization. Standard protocols for modifying amino groups can yield a variety of derivatives, fundamentally altering the basicity and nucleophilicity of the nitrogen atom. nih.gov

Key modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. For example, reacting this compound with acetyl chloride would yield N-(2-hydroxy-4,5-dimethylphenyl)acetamide. This modification changes the amino group from an electron-donating group to an electron-withdrawing group.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides. Reductive amination with aldehydes or ketones provides a controlled method to form secondary or tertiary amines while minimizing over-alkylation. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). These reactions are typically reversible and can be used to introduce a wide range of substituents. The synthesis of Schiff bases from related aminophenols has been well-documented. mdpi.com

Table 1: Potential Reactions for Modifying the Amino Group of this compound

| Reaction Type | Reagent Example | Product Functional Group | Expected Change in Properties |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Decreased basicity; increased steric hindrance. |

| Alkylation (Reductive Amination) | Formaldehyde (B43269) (CH₂O), NaBH₃CN | Secondary/Tertiary Amine | Increased basicity and nucleophilicity. |

| Schiff Base Formation | Benzaldehyde (B42025) (C₆H₅CHO) | Imine | Introduction of a conjugated system. |

The phenolic hydroxyl group can be derivatized through several classical reactions, which primarily target the oxygen atom. These modifications eliminate the acidic proton and can protect the hydroxyl group from unwanted side reactions.

Common derivatization strategies include:

Etherification: The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, is a standard method to form ethers. For instance, reaction with methyl iodide would produce 2-amino-1,2-dimethyl-4-methoxybenzene.

Esterification: Reaction with acyl chlorides or carboxylic acids (under appropriate conditions, such as Fischer esterification) yields phenyl esters. This conversion can protect the hydroxyl group and introduce new functional moieties.

Silylation: Reaction with silyl (B83357) halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), can form silyl ethers. This is a common strategy for protecting hydroxyl groups during multi-step syntheses due to the stability of silyl ethers and the ease with which they can be removed.

Impact of Structural Modifications on Reactivity and Electronic Properties

Aromatic Ring Substitutions: Introducing electron-withdrawing groups (e.g., -NO₂) onto the ring will decrease the electron density of the aromatic system, making it less susceptible to further electrophilic attack. Conversely, additional electron-donating groups would enhance its reactivity.

Amino Group Modifications: Converting the amino group to an amide (-NHCOR) changes its electronic character from a strong π-donor to a π-acceptor due to the resonance with the carbonyl group. This deactivates the aromatic ring and reduces the basicity of the nitrogen. Alkylation of the amino group, however, increases its electron-donating ability through an inductive effect.

Hydroxyl Group Modifications: Converting the hydroxyl group to an ether (-OR) or an ester (-OCOR) removes the acidic proton and alters its electron-donating capacity. While an ether group is still a strong ring activator, an ester group is less so. These changes also affect the molecule's hydrogen-bonding capabilities and solubility.

Computational methods, such as Density Functional Theory (DFT), can be employed to model these derivatives and predict their electronic properties, vibrational frequencies (IR spectra), and geometric structures, offering a comparative analysis of how different functional groups influence the molecule. chemrxiv.org

Comparative Studies with Isomeric Aminodimethylphenols

A comparative analysis of this compound with its isomers provides insight into how the relative positions of the functional groups affect the molecule's physical and chemical properties. The key isomers include 4-Amino-2,3-dimethylphenol, 2-Amino-4,5-dimethylphenol, and 4-Amino-3,5-dimethylphenol.

The positioning of the amino and hydroxyl groups influences intramolecular hydrogen bonding, which can affect properties like melting point, boiling point, and solubility. For example, isomers with ortho-disposed amino and hydroxyl groups may exhibit stronger intramolecular hydrogen bonding compared to those with meta or para arrangements. This, in turn, can influence the acidity of the phenolic proton and the basicity of the amino group.

Table 2: Comparison of this compound and Its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Relative Position of -NH₂ and -OH |

|---|---|---|---|---|

| This compound | 22359-59-9 | C₈H₁₁NO | 137.18 | Ortho |

| 4-Amino-2,3-dimethylphenol | 3096-69-3 | C₈H₁₁NO | 137.18 | Para |

| 2-Amino-4,5-dimethylphenol | 6623-41-2 | C₈H₁₁NO | 137.18 | Ortho |

| 4-Amino-3,5-dimethylphenol | 3096-70-6 | C₈H₁₁NO | 137.18 | Meta |

The steric environment around the functional groups also differs among isomers. The methyl groups in this compound, being adjacent to the amino and hydroxyl groups, may sterically hinder reactions at these sites more than in an isomer like 4-Amino-3,5-dimethylphenol, where the methyl groups are meta to the amino group.

Development of Conjugates and Polymeric Materials from this compound

The bifunctional nature of this compound makes it a promising candidate as a monomer for the synthesis of polymers and conjugates.

Polymerization: Phenolic compounds are known precursors for polymers. For instance, 2,6-dimethylphenol (B121312) undergoes oxidative coupling to produce poly(p-phenylene oxide) (PPO), a high-performance thermoplastic. researchgate.net It is conceivable that this compound could undergo similar oxidative polymerization, although the presence of the amino group would likely influence the reaction mechanism and the properties of the resulting polymer. Furthermore, the amino and hydroxyl groups can participate in step-growth polymerizations. It could act as an A-B type monomer to react with phosgene (B1210022) derivatives to form polyurethanes or with dicarboxylic acids to form poly(ester-amide)s.

Conjugates: The amino or hydroxyl group can serve as a point of attachment for conjugating this compound to other molecules, such as biomolecules, dyes, or other functional materials. nih.gov This could be used to impart the specific electronic or antioxidant properties of the aminophenol scaffold to a larger assembly. For example, the amino group could be modified to link the molecule to a polymer backbone, creating a functionalized material.

While specific research on polymeric materials derived solely from this compound is not widely reported, the fundamental reactivity of its functional groups suggests a strong potential for its use in materials science.

Compound Index

Spectroscopic and Analytical Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature for spectroscopic and analytical data pertaining specifically to the chemical compound This compound (CAS No. 68134-25-8), it has been determined that detailed experimental or theoretical data required to construct the requested article is not available at this time.

Extensive searches were conducted to locate specific data for this compound in the following analytical areas:

Vibrational Spectroscopy (FT-IR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Advanced Techniques)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (Molecular Mass and Fragmentation Analysis)

While information is readily available for its isomers, such as 3,4-dimethylphenol (B119073), 2,4-dimethylphenol, and other aminophenol derivatives, this data is not scientifically transferable to this compound. The specific placement of the amino and hydroxyl groups, along with the methyl substituents on the aromatic ring, uniquely influences the spectroscopic properties of the molecule. Using data from isomers would result in a scientifically inaccurate and misleading article.

The only information found for the target compound was a list of predicted molecular ion adducts from mass spectrometry, without any accompanying experimental spectrum or fragmentation data. This is insufficient to fulfill the detailed requirements of the requested article, which includes data tables and in-depth research findings for each spectroscopic method.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the spectroscopic and analytical characterization of this compound as per the provided outline. The generation of such an article would necessitate access to proprietary chemical databases or the performance of new experimental analysis, which is beyond the scope of this service.

Spectroscopic and Analytical Characterization of 2 Amino 3,4 Dimethylphenol and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

For 2-Amino-3,4-dimethylphenol, an X-ray crystallographic analysis would provide definitive information on its solid-state structure. Key structural insights that would be obtained include:

Molecular Conformation: The precise spatial arrangement of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups relative to the benzene (B151609) ring.

Bond Parameters: Accurate measurements of the carbon-carbon bond lengths within the aromatic ring, as well as the carbon-nitrogen, carbon-oxygen, and carbon-carbon single bond lengths.

Intermolecular Interactions: The analysis would reveal how molecules of this compound pack in the crystal lattice. It would identify and characterize intermolecular forces such as hydrogen bonding, which is expected to occur between the amino and hydroxyl groups of adjacent molecules, significantly influencing the compound's physical properties. For instance, studies on related compounds like p-aminophenol have shown extensive hydrogen-bonding networks that dictate the crystal packing. researchgate.net

While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for unambiguous solid-state structural elucidation.

Chromatographic Methods for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds like this compound that are non-volatile and have moderate polarity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aminophenol isomers. nih.govrsc.org

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.govsielc.com As the sample passes through the column, this compound is separated from its isomers and other impurities based on its relative hydrophobicity. The presence of two methyl groups makes it more nonpolar than unsubstituted aminophenols, leading to a longer retention time on a reversed-phase column under identical conditions. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of the compound absorbs ultraviolet light. nih.govresearchgate.net

A proposed HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Proposed HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient elution with a mixture of Acetonitrile and Water (or a buffer like aqueous phosphate (B84403) buffer) nih.govsielc.comresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| Detection | UV-Vis Detector at a wavelength of approximately 285 nm nih.govresearchgate.net |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the presence of polar amino (-NH2) and hydroxyl (-OH) groups, this compound has a relatively high boiling point and is not sufficiently volatile for direct GC analysis. These polar groups can also cause peak tailing and adsorption on the GC column. bre.com

To overcome these limitations, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.govepa.gov A common and effective method for phenols and amines is silylation. mdpi.comnih.gov This process involves reacting this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen atoms on the -OH and -NH2 groups with nonpolar trimethylsilyl (B98337) (TMS) groups. nih.gov

The resulting TMS derivative is significantly more volatile and less polar, making it ideal for GC analysis, often coupled with a Mass Spectrometry (MS) detector for definitive identification. mdpi.comirjet.net

The table below outlines a typical methodology for the analysis of the silylated derivative of this compound.

Table 2: Typical GC-MS Parameters for Silylated this compound

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent nih.gov |

| Column | Capillary column with a nonpolar stationary phase (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250-280 °C mdpi.com |

| Oven Program | Initial temperature of 70-100 °C, followed by a ramp of 10-15 °C/min to a final temperature of 280-300 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Parameters | Electron Impact (EI) ionization at 70 eV; Scan range m/z 40-650 nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-aminophenol |

| Acetonitrile |

| Methanol |

Computational and Theoretical Studies on 2 Amino 3,4 Dimethylphenol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational landscape of 2-Amino-3,4-dimethylphenol and its interactions with other molecules, such as solvents or biological macromolecules.

Key applications of MD simulations include:

Conformational Analysis: The amino and hydroxyl groups, as well as the methyl groups, can rotate. MD simulations can explore the different possible conformations of the molecule and their relative stabilities.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how the solvent structure is perturbed by the solute and how intermolecular hydrogen bonds are formed and broken over time.

Interactions with Biomolecules: MD simulations are widely used to study the binding of small molecules to proteins. tandfonline.comnih.gov If this compound were to be investigated as a potential ligand for a biological target, MD simulations could be used to predict its binding mode and affinity.

While specific MD studies on this compound are not prevalent, the methodology has been extensively applied to various phenolic compounds to understand their behavior in condensed phases. surrey.ac.ukmdpi.com

Prediction of Spectroscopic Parameters via Computational Models

Computational models can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecular structure and understand its electronic transitions.

Infrared (IR) Spectroscopy: DFT and ab initio methods can be used to calculate the vibrational frequencies of this compound. The calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths. These calculations can predict the absorption wavelengths (λ_max) in the UV-Vis spectrum, providing information about the electronic transitions within the molecule.

Table 2: Illustrative Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Illustrative) |

|---|---|

| O-H Stretch (IR) | ~3400 cm⁻¹ |

| N-H Stretch (IR) | ~3300-3200 cm⁻¹ |

| Phenolic ¹H NMR Shift | ~6.5-7.0 ppm |

| Amino ¹H NMR Shift | ~3.5-4.5 ppm |

| λ_max (UV-Vis) | ~290 nm |

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to explore various potential reaction pathways, such as oxidation or electrophilic substitution.

These studies typically involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants and products.

Calculating Activation Energies: Determining the energy barrier for a reaction, which is related to the reaction rate.

Mapping Potential Energy Surfaces: Visualizing the energy landscape of a reaction to understand the most favorable pathway.

Theoretical studies on the oxidation of aminophenols, for example, have shown that the reaction can proceed through the formation of quinoneimine intermediates. researchgate.net Computational methods can be used to calculate the relative energies of different intermediates and transition states in such a process. For this compound, theoretical studies could predict how the methyl groups influence its reactivity and the stability of any reaction intermediates.

Applications of 2 Amino 3,4 Dimethylphenol in Chemical Synthesis

Role as an Intermediate in Organic Synthesis

A chemical intermediate is a molecule that is formed from reactants and reacts further to create the final products of a chemical reaction. Due to its amino and hydroxyl groups, 2-Amino-3,4-dimethylphenol can serve as a valuable starting block in multi-step organic syntheses. The amino group can be readily converted into a diazonium salt, which is a gateway to numerous other functional groups. The phenol (B47542) group provides a site for etherification, esterification, or electrophilic substitution on the aromatic ring.

The reactivity of related aminophenol and amino alcohol structures is well-established for creating complex heterocyclic systems. For instance, amino alcohols can undergo cyclodehydration to form cyclic amines, a fundamental transformation in organic synthesis. Similarly, substituted phenols are key starting materials for producing a wide range of derivatives, from pharmaceuticals to specialty chemicals orgsyn.org. The presence of both functionalities in this compound allows for sequential or chemo-selective reactions to build intricate molecular architectures, such as chromene derivatives, which are synthesized from phenols and other reagents mdpi.comnih.gov.

Precursor in the Development of Dyes and Pigments

The structural components of this compound are found in many coloring agents. Aromatic amines and phenols are foundational precursors for a vast array of synthetic dyes and pigments. The specific substitution pattern of the methyl groups on the benzene (B151609) ring can influence the final color and properties of the dye, such as its hue, intensity, and fastness.

Chromophores, the parts of a molecule responsible for its color, are often complex conjugated systems. The synthesis of these systems can begin with simpler aromatic building blocks. For example, derivatives of the Green Fluorescent Protein (GFP) chromophore, which are used to create fluorescent dyes, can be synthesized and modified from basic aromatic precursors researchgate.net. Multicomponent reactions are also employed to create complex chromophores in a single step, highlighting the importance of versatile starting materials nih.gov.

Azo dyes represent the largest single class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries wikipedia.org. Their synthesis is a classic example of aromatic chemistry, typically involving a two-step process:

Diazotization : An aromatic primary amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic solution) at low temperatures to form a diazonium salt.

Azo Coupling : The diazonium salt, acting as an electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol or another amine.

Given its primary amino group, this compound is a suitable candidate for the diazotization step. The resulting diazonium salt could then be coupled with various aromatic compounds to produce a range of azo dyes wikipedia.orgnih.gov. The color of the resulting dye would be influenced by the electronic properties of the dimethylphenol moiety and the chosen coupling partner google.comsapub.org. The general structure of azo dyes features an R−N=N−R′ functional group, where R and R' are typically aryl groups wikipedia.orgnih.gov.

| Step | Description | General Reactants for this compound |

|---|---|---|

| 1. Diazotization | Conversion of the primary amino group to a diazonium salt. | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |

| 2. Azo Coupling | Reaction of the diazonium salt with an electron-rich coupling component. | Diazonium salt of this compound, Phenols (e.g., Naphthols), Anilines |

Integration into Polymer and Resin Chemistry

Phenolic compounds are fundamental monomers in the production of various polymers and resins. The hydroxyl group of the phenol provides a reactive site for polymerization. For instance, dimethylphenols (xylenols) are used in the synthesis of poly(phenylene oxide) (PPO), a high-performance thermoplastic, through oxidative coupling polymerization researchgate.netmdpi.com. Lignin, a complex natural polymer, is formed by the cross-linking of phenolic precursors wikipedia.org.

The structure of this compound, containing a dimethyl-substituted phenol ring, makes it a potential candidate for incorporation into phenolic resins. The presence of the amino group offers an additional site for reactivity, which could be used to modify the polymer backbone or to act as a curing agent in epoxy resin systems.

Exploration in Agrochemical Compound Development

The development of new agrochemicals, such as fungicides and herbicides, often involves the synthesis and screening of novel chemical structures. Many bioactive molecules contain substituted aromatic and heterocyclic scaffolds derived from simpler intermediates researcher.lifemdpi.com. The aminophenol structure is a feature in various biologically active compounds.

A Review of the Biological and-Bio-Applicational Research of this compound

Introduction

This compound is a substituted phenolic compound with the chemical formula C8H11NO epa.gov. While research directly investigating the full biological profile of this specific isomer is limited, its structural features—a phenol ring substituted with an amino group and two methyl groups—allow for informed discussion of its potential bio-applications based on the well-documented activities of related phenolic and aminophenolic compounds. This article explores the prospective biological activities of this compound, focusing on its antimicrobial and antioxidant properties, as well as its potential roles in medicinal chemistry and analytical applications. The discussion is based on established principles and findings from studies on structurally analogous compounds.

Q & A

Basic Research Questions

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be systematically applied to confirm the structural identity and purity of 2-Amino-3,4-dimethylphenol?

- Methodological Answer : For structural confirmation, use and NMR to resolve aromatic protons and methyl groups. Compare observed chemical shifts with predicted values from computational tools (e.g., ChemDraw). FT-IR can validate functional groups (e.g., -NH stretching at ~3300–3500 cm, phenolic -OH at ~3200–3600 cm). Purity assessment via HPLC (C18 column, UV detection at 254 nm) with a gradient elution of water/acetonitrile (0.1% TFA) is recommended .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized for scalability?

- Methodological Answer : A common approach involves the reduction of nitro precursors (e.g., 3,4-dimethyl-2-nitrophenol) using catalytic hydrogenation (Pd/C, H) or sodium dithionite. Optimize temperature (25–80°C), solvent (ethanol/water mixtures), and catalyst loading to balance yield (>80%) and purity (>95%). Monitor intermediates via TLC and isolate via recrystallization (ethanol/water) .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they influence experimental design?

- Methodological Answer : Determine aqueous solubility using shake-flask methods (pH 1–14) and logP via octanol-water partitioning. The pKa (~9.5 for -NH and ~10.5 for phenolic -OH) can be measured via potentiometric titration. These properties guide solvent selection for reactions (e.g., DMF for low solubility) and buffer conditions for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., purity, assay conditions). Replicate assays (e.g., enzyme inhibition) under standardized protocols (IC determination with positive controls). Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) to validate results. Cross-reference with structural analogs (e.g., 2-Amino-4,6-dichlorophenol) to assess structure-activity relationships .

Q. What strategies are effective for studying the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Employ liver microsome assays (human/rat) with NADPH cofactor to identify Phase I metabolites (e.g., hydroxylation, demethylation). Use LC-MS/MS (Q-TOF) for metabolite profiling. For Phase II metabolism, incubate with UDP-glucuronosyltransferase or sulfotransferase isoforms. Compare in vitro results with in vivo rodent studies (plasma/tissue sampling at timed intervals) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and interactions of this compound in complex systems?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO/LUMO, charge distribution) and predict sites of electrophilic/nucleophilic attack. For biological targets, perform molecular docking (AutoDock Vina) against protein crystal structures (e.g., cytochrome P450 enzymes) to assess binding modes. Validate predictions with mutagenesis studies .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound to mitigate toxicity risks in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines (Category 2 skin/eye irritation). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with absorbent materials (vermiculite) and dispose as hazardous waste. Acute toxicity data (e.g., LD in rodents) should inform safety protocols .

Q. How can researchers design stability studies to evaluate the shelf-life of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Compare with controls stored at -20°C (desiccated). Identify degradation products (e.g., oxidation to quinones) using LC-MS. Optimize storage in amber vials under inert gas (argon) to prolong stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.